molecular formula C10H8N2O4 B12913633 4-[(2-Nitrophenoxy)methyl]-1,2-oxazole CAS No. 872611-08-0

4-[(2-Nitrophenoxy)methyl]-1,2-oxazole

Cat. No.: B12913633
CAS No.: 872611-08-0
M. Wt: 220.18 g/mol
InChI Key: USVUHSGRMPBLGV-UHFFFAOYSA-N
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Description

4-((2-Nitrophenoxy)methyl)isoxazole is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((2-Nitrophenoxy)methyl)isoxazole typically involves the cycloaddition reaction of nitrile oxides with alkynes. This (3+2) cycloaddition reaction is a common method for preparing isoxazole derivatives. The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II) to facilitate the process .

Industrial Production Methods: In industrial settings, the synthesis of isoxazole derivatives, including 4-((2-Nitrophenoxy)methyl)isoxazole, may involve metal-free synthetic routes to reduce costs and environmental impact. These methods utilize eco-friendly reagents and conditions, such as the use of oxone (an oxidizing agent) in water medium .

Chemical Reactions Analysis

Types of Reactions: 4-((2-Nitrophenoxy)methyl)isoxazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The isoxazole ring can be reduced to form different derivatives.

    Substitution: The phenoxy group can be substituted with other functional groups to create new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxone and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include amino derivatives, reduced isoxazole compounds, and substituted phenoxy derivatives.

Scientific Research Applications

4-((2-Nitrophenoxy)methyl)isoxazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-((2-Nitrophenoxy)methyl)isoxazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The isoxazole ring can also participate in various biochemical reactions, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    Isoxazole: The parent compound with a similar five-membered ring structure.

    Nitroisoxazole: Isoxazole derivatives with nitro groups at different positions.

    Phenoxyisoxazole: Isoxazole derivatives with phenoxy groups at different positions.

Uniqueness: 4-((2-Nitrophenoxy)methyl)isoxazole is unique due to the presence of both the nitrophenoxy group and the isoxazole ring, which confer distinct chemical and biological properties.

Properties

CAS No.

872611-08-0

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

IUPAC Name

4-[(2-nitrophenoxy)methyl]-1,2-oxazole

InChI

InChI=1S/C10H8N2O4/c13-12(14)9-3-1-2-4-10(9)15-6-8-5-11-16-7-8/h1-5,7H,6H2

InChI Key

USVUHSGRMPBLGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC2=CON=C2

Origin of Product

United States

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